Kira8 Hydrochloride

IRE1α RNase inhibition Kinase-Inhibiting RNase Attenuator Enzymatic assay

Kira8 Hydrochloride (AMG-18 HCl) is the definitive mono-selective IRE1α RNase inhibitor, offering an IC50 of 5.9 nM without affecting kinase function—a critical advantage over pan-kinase inhibitors. Superior potency compared to KIRA6 (IC50 40.1 nM) and free from off-target effects of 4μ8C. Validated in vivo for reversing diabetes in NOD mice (50 mg/kg i.p.), attenuating NASH pathology, and overcoming Bortezomib resistance in multiple myeloma. Essential for precise UPR pathway modulation. Secure B2B supply with bulk pricing.

Molecular Formula C31H30Cl2N6O3S
Molecular Weight 637.6 g/mol
Cat. No. B605401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKira8 Hydrochloride
SynonymsAMG18 Hydrochloride;  AMG 18 Hydrochloride;  AMG-18 HCl;  AMG-18 Hydrochloride
Molecular FormulaC31H30Cl2N6O3S
Molecular Weight637.6 g/mol
Structural Identifiers
InChIInChI=1S/C31H29ClN6O3S.ClH/c1-20-13-14-22-23(8-4-11-27(22)38-42(39,40)28-12-3-2-10-25(28)32)29(20)41-30-24(9-6-17-34-30)26-15-18-35-31(37-26)36-21-7-5-16-33-19-21;/h2-4,6,8-15,17-18,21,33,38H,5,7,16,19H2,1H3,(H,35,36,37);1H/t21-;/m0./s1
InChIKeyCNWIPRHGMZTPSB-BOXHHOBZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Kira8 Hydrochloride: IRE1α RNase Inhibitor for ER Stress and Unfolded Protein Response Research


Kira8 Hydrochloride (AMG-18 Hydrochloride) is a mono-selective, allosteric inhibitor of the Inositol-Requiring Enzyme 1 alpha (IRE1α) [1]. It functions as a Kinase-Inhibiting RNase Attenuator (KIRA), binding to the kinase domain to block IRE1α oligomerization and potently inhibit its RNase activity with an IC50 of 5.9 nM [1][2]. This action prevents the splicing of X-box binding protein 1 (XBP1) mRNA, a key step in the unfolded protein response (UPR) [3]. Kira8 Hydrochloride is a critical tool compound for investigating IRE1α-dependent signaling in diseases such as diabetes, cancer, and non-alcoholic steatohepatitis (NASH) [4][5].

Why Generic IRE1α Inhibitors Cannot Substitute for Kira8 Hydrochloride in Rigorous Experimental Designs


Interchanging IRE1α inhibitors is not scientifically valid due to significant differences in potency, selectivity, and mechanism of action. Kira8 is a 'mono-selective' KIRA compound that potently attenuates RNase activity (IC50 5.9 nM) without inhibiting the kinase function of IRE1α, a crucial distinction from pan-kinase inhibitors [1]. Furthermore, Kira8 demonstrates superior potency compared to its close analog KIRA6 (IC50 40.1 nM) and avoids the known off-target effects of other tool compounds like 4μ8C [2][3]. These quantitative disparities in target engagement and cellular efficacy mandate the use of Kira8 Hydrochloride for experiments requiring precise modulation of the IRE1α RNase pathway.

Kira8 Hydrochloride Quantitative Differentiation: Direct Comparisons Against IRE1α Inhibitor Alternatives


Kira8 vs. KIRA6: 6.8-Fold Superior Potency in Inhibiting IRE1α RNase Activity

In a direct head-to-head comparison of IRE1α RNase activity, Kira8 demonstrates 6.8-fold greater potency than its close structural analog, KIRA6 [1].

IRE1α RNase inhibition Kinase-Inhibiting RNase Attenuator Enzymatic assay

Kira8 vs. KIRA6: Enhanced Efficacy in Reducing IRE1α-Driven Apoptosis in INS-1 Cells

In INS-1 pancreatic beta-cells, Kira8 was more effective than KIRA6 at reducing IRE1α-driven apoptosis, a key functional endpoint [1].

Apoptosis Pancreatic beta-cells Cellular efficacy

Kira8 vs. KIRA7: Nearly 19-Fold Improvement in IRE1α Kinase Inhibition Potency

Kira8 is nearly 10-fold more potent against IRE1α kinase than its predecessor KIRA7, based on reported IC50 values from independent studies [1].

IRE1α kinase Potency comparison KIRA series

Kira8 vs. 4μ8C: Avoids Documented Off-Target Effects of the First-Generation Inhibitor

While 4μ8C is a potent IRE1α RNase inhibitor, literature reports document multiple off-target effects, a known liability [1]. In contrast, Kira8 is characterized as a 'mono-selective' inhibitor with a distinct allosteric binding mechanism that confers greater selectivity [2].

Selectivity Off-target effects IRE1α RNase

Primary Application Scenarios for Kira8 Hydrochloride Based on Validated Evidence


Diabetes Research: Investigating Beta-Cell Preservation and Reversal of Autoimmune Diabetes

Kira8 is the preferred tool compound for in vivo studies of diabetes, as demonstrated by its ability to reverse established diabetes in NOD mice. A daily intraperitoneal dose of 50 mg/kg for one week significantly reduced islet XBP1 splicing and TXNIP mRNAs, while preserving Ins1/Ins2, BiP, and MANF mRNAs [1]. This specific, validated efficacy makes Kira8 essential for research on pancreatic beta-cell ER stress and insulin production.

Cancer Research: Targeting IRE1α in Relapsed/Refractory Multiple Myeloma (RRMM)

Based on patent filings, Kira8 has been specifically identified for its application in treating RRMM, particularly in cases resistant to first-line therapies like Bortezomib [1]. This positions Kira8 as a critical compound for preclinical studies aimed at understanding and overcoming proteasome inhibitor resistance in hematological malignancies.

Metabolic Disease Research: Investigating the IRE1α/XBP1 Pathway in Non-Alcoholic Steatohepatitis (NASH)

Kira8 has been successfully used in a proof-of-concept study to attenuate NASH in a hepatocyte-specific XBP1-Luciferase knock-in mouse model [1]. This direct in vivo evidence supports the use of Kira8 as a high-value tool for dissecting the role of the IRE1α/XBP1 signaling pathway in liver disease pathogenesis and for evaluating therapeutic interventions.

Quote Request

Request a Quote for Kira8 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.